molecular formula C11H14F3NO B2775602 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol CAS No. 1697522-99-8

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol

Cat. No. B2775602
CAS RN: 1697522-99-8
M. Wt: 233.234
InChI Key: CYNILXSMIHUWHA-UHFFFAOYSA-N
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Description

Benzylamines are a class of organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic synthesis and have various applications in the pharmaceutical industry .


Synthesis Analysis

Benzylamines can be synthesized through several methods. The main industrial route is the reaction of benzyl chloride and ammonia . They can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The molecular structure of benzylamines consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . The exact structure of “2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol” would need to be determined through further analysis.


Chemical Reactions Analysis

Benzylamines can undergo various chemical reactions. For example, they can be alkylated with primary and secondary alcohols using a Mn (I) pincer catalyst . They can also undergo C-N coupling with aliphatic halides using a Cu (I) catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzylamines can vary depending on their specific structure. For example, benzylamine is a colorless water-soluble liquid . More specific properties of “2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol” would need to be determined through further analysis.

Scientific Research Applications

Medicine: Anti-Alzheimer’s Disease Agents

This compound has been utilized in the design and synthesis of derivatives that act as potential disease-modifying multifunctional anti-Alzheimer agents. By modifying cholinesterase inhibitors toward β-secretase inhibition, researchers aim to develop compounds with balanced potency against acetylcholinesterase, β-secretase, and Aβ-aggregation, which are symptomatic and disease-modifying targets in Alzheimer’s disease .

Agriculture: Plant Growth Regulation

In agriculture, derivatives of benzylamino compounds have been explored for their effects on plant growth regulation. Studies have investigated the foliar application of benzylaminopurine derivatives on ginger growth, demonstrating the potential of these compounds to enhance morphological features of ginger shoots .

Biotechnology: Multienzyme Complex Systems

The field of biotechnology has seen the application of benzylamino derivatives in the development of multienzyme complex systems. These systems are crucial for synthetic biology, offering highly efficient catalytic abilities and being applied to various fields, including the production of biofuels and pharmaceuticals .

Material Science: Polymer Synthesis

In material science, benzylamino compounds are used in polymer synthesis, particularly in “click” reactions like the Diels–Alder reaction. This application is significant for creating macromolecular architectures, bioconjugates, and hybrid materials .

Environmental Science: Nano-Enabled Remediation

Nanotechnology in environmental applications often involves nano-enabled remediation processes in water, soil, and air treatment. Benzylamino derivatives can contribute to the development of nanomaterials that degrade contaminants or sequester them through adsorption processes .

Chemical Synthesis: Heterocyclic Compound Formation

In chemical synthesis, the compound is used as a precursor for the formation of heterocyclic compounds. It serves as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and functional materials .

Mechanism of Action

The mechanism of action of benzylamines would depend on their specific chemical structure and the context in which they are used. For example, some benzylamine derivatives have been studied for their potential as disease-modifying anti-Alzheimer agents .

Safety and Hazards

Like all chemicals, benzylamines should be handled with care. They can be harmful if swallowed or in contact with skin, and they are harmful to aquatic life . Always use personal protective equipment and ensure adequate ventilation when handling these chemicals .

properties

IUPAC Name

2-(benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-10(8-16,11(12,13)14)15-7-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNILXSMIHUWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(F)(F)F)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol

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